(4R)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane
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Overview
Description
(4R)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 3,5-dimethylphenol with an appropriate dioxolane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxolane ring. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(4R)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
(4R)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxepane: Contains a dioxepane ring, offering different reactivity and properties.
Uniqueness
(4R)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific ring structure and the presence of the dimethylphenoxy group
Properties
CAS No. |
61248-86-0 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(4R)-4-[(3,5-dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C14H20O3/c1-10-5-11(2)7-12(6-10)15-8-13-9-16-14(3,4)17-13/h5-7,13H,8-9H2,1-4H3/t13-/m1/s1 |
InChI Key |
QHWGLQXWNHDQTF-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC[C@@H]2COC(O2)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2COC(O2)(C)C)C |
Origin of Product |
United States |
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